molecular formula C12H23ClN2O B1523754 2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride CAS No. 1148033-43-5

2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride

Cat. No. B1523754
M. Wt: 246.78 g/mol
InChI Key: WPIYMJLNJXFXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride, also known as CP-1-DZ-HCl, is a cyclopentyl-based diazepane derivative. It is a synthetic compound that has been studied for its potential applications in medical research and drug discovery. CP-1-DZ-HCl has been found to possess various biochemical and physiological effects, and has been studied in laboratory experiments.

Scientific Research Applications

Cyclobenzaprine Hydrochloride: Muscle Spasm Treatment

The research on Cyclobenzaprine hydrochloride (a compound similar to 2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride) highlights its efficacy in treating muscle spasms and pain in the neck and lower back. Studies comparing it with diazepam and a placebo demonstrated statistically significant clinical improvements across all groups, with a notable preference for Cyclobenzaprine hydrochloride. This was particularly evident in electromyographic findings, where notable changes were recorded for the Cyclobenzaprine group, suggesting its potential in muscle spasm therapy (Basmajian Jv, 1978).

Environmental Exposure to Plasticizers

Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound structurally related to cyclopentyl-based compounds, provides insights into environmental exposure to certain plasticizers. It has been used as a phthalate replacement and its metabolites in urine suggest potential as biomarkers for exposure assessment, even at environmental levels. This could be relevant for understanding the environmental and potentially health-related implications of similar compounds (MANORI J. Silva et al., 2013).

Diazepam Metabolite Distribution

Investigations into diazepam metabolite distribution in pain management practices provide a foundation for understanding drug metabolism and potential drug-drug interactions. This could be indirectly relevant for structurally similar compounds, highlighting the importance of monitoring and understanding metabolic pathways and interactions (Samantha O. Luk et al., 2014).

Genetic Polymorphisms and Drug Efficacy

Studies on the effect of CYP2C192 and CYP2C1917 genetic polymorphisms on the efficacy and safety of diazepam provide insights into how genetic factors can influence drug response. Understanding the genetic implications on drug metabolism and efficacy can be crucial for personalized medicine approaches and could be applicable to the study and application of structurally similar compounds (V. Skryabin et al., 2020).

properties

IUPAC Name

2-cyclopentyl-1-(1,4-diazepan-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(10-11-4-1-2-5-11)14-8-3-6-13-7-9-14;/h11,13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIYMJLNJXFXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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